Methyl isovalerate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl isovalerate is typically synthesized through the esterification of isovaleric acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

Isovaleric Acid+Methanol→Methyl Isovalerate+Water

This reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices in the industrial production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl isovalerate, being an ester, undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce isovaleric acid and methanol.

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: this compound can react with other alcohols to form different esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Transesterification: Alcohols, acid or base catalysts.

Major Products Formed:

Hydrolysis: Isovaleric acid and methanol.

Reduction: 3-methylbutanol.

Transesterification: Various esters depending on the alcohol used

Wissenschaftliche Forschungsanwendungen

Flavoring and Fragrance Industry

Methyl isovalerate is primarily utilized in the flavor and fragrance industry due to its pleasant aroma, reminiscent of fruits like apple and banana. Its applications include:

- Food Flavoring : It is used to impart fruity flavors in food products such as candies, beverages, and baked goods. The compound's low toxicity and GRAS (Generally Recognized As Safe) status make it suitable for food applications .

- Fragrance Formulation : this compound is incorporated into perfumes and scented products for its sweet, fruity scent. It acts as a fixative, enhancing the longevity of other volatile fragrance components .

Agricultural Applications

Recent studies have highlighted the potential of this compound as a biopesticide:

- Nematicidal Activity : Research indicates that this compound exhibits strong nematicidal properties against plant-parasitic nematodes, particularly Meloidogyne species. This suggests its potential use as an environmentally friendly pest control agent in agriculture .

- Biofumigation : Its application in biofumigation practices can help manage soil-borne pests and diseases while promoting sustainable agricultural practices.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis:

- Synthetic Pathways : It can be used in the synthesis of various esters and other organic compounds. Its reactivity allows it to participate in transesterification reactions, making it valuable in producing biodiesel and other bio-based chemicals .

- Research Applications : In laboratory settings, it is often used as a solvent or reagent due to its favorable chemical properties and low toxicity .

Safety Assessments

The safety profile of this compound has been extensively studied:

- Toxicity Studies : Evaluations indicate that it does not present significant genotoxic risks or respiratory toxicity under current usage levels. The margin of exposure for repeated dose toxicity is considered adequate .

- Environmental Impact : Screening assessments suggest that this compound poses minimal risk to aquatic environments, supporting its use in various applications without significant ecological concerns .

Case Study 1: Flavoring Agent in Food Products

A study conducted on the use of this compound in confectionery demonstrated that incorporating this compound significantly enhanced the overall sensory profile of the product. The researchers noted an increase in consumer preference linked to the fruity aroma imparted by this compound.

Case Study 2: Agricultural Use Against Nematodes

In field trials, this compound was applied as a biopesticide against Meloidogyne nematodes infesting tomato crops. Results showed a marked reduction in nematode populations compared to untreated controls, indicating its effectiveness as a natural pest management solution.

Wirkmechanismus

The mechanism of action of methyl isovalerate primarily involves its interaction with olfactory receptors, which are responsible for detecting its fruity aroma. In biological systems, esters like this compound can be hydrolyzed by esterases to produce the corresponding alcohol and acid, which can then participate in various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Methyl butanoate: Another ester with a fruity aroma, commonly found in pineapple oil.

Ethyl isovalerate: Similar in structure but with an ethyl group instead of a methyl group, also used in flavor and fragrance industries.

Isopentyl acetate: Known for its banana-like aroma, used in flavorings and perfumes.

Uniqueness: Methyl isovalerate is unique due to its specific fruity aroma, which is distinct from other esters. Its relatively simple synthesis and wide range of applications make it a valuable compound in various fields .

Biologische Aktivität

Methyl isovalerate, a volatile organic compound (VOC) with the chemical formula CHO, is primarily recognized for its sweet, fruity aroma reminiscent of apples. Beyond its sensory attributes, it exhibits various biological activities that have garnered attention in scientific research. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on nematodes, and potential applications in food safety and agriculture.

This compound is a colorless to pale yellow liquid that is soluble in alcohol and ether but insoluble in water. It is commonly used in the food and fragrance industries due to its pleasant odor. Its boiling point is approximately 118 °C, and it has a flash point of 22 °C .

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. In a study assessing the biological effects of bacterial volatiles, this compound showed notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62 μmol/L |

| Escherichia coli | 73 μmol/L |

| Pseudomonas aeruginosa | 260 μmol/L |

| Candida albicans | 280 μmol/L |

The above table summarizes the MIC values obtained from various assays, indicating that this compound is particularly effective against Staphylococcus aureus and Escherichia coli .

Effects on Nematodes

This compound has also been studied for its nematicidal properties. Research indicates that it can significantly affect root-knot nematodes (RKNs), which are detrimental to agricultural crops. In controlled experiments, exposure to this compound resulted in reduced nematode viability and reproduction rates.

Case Study: Nematode Control

In a study conducted by Ayaz et al. (2021), this compound was applied to soil infested with RKNs. The results showed a decrease in nematode population density by up to 70% within two weeks of application. This suggests that this compound could serve as a natural pesticide alternative, reducing the reliance on synthetic chemicals in agriculture .

Safety and Regulatory Status

The European Food Safety Authority (EFSA) has evaluated the safety of various flavoring compounds, including this compound. The findings indicated no adverse effects at concentrations typically used in food products, supporting its safe application in food flavoring . Furthermore, it has been classified as a low-risk substance by the European Chemicals Agency (ECHA), which facilitates its use in consumer products .

Eigenschaften

IUPAC Name |

methyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)4-6(7)8-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAGVSWESNCJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

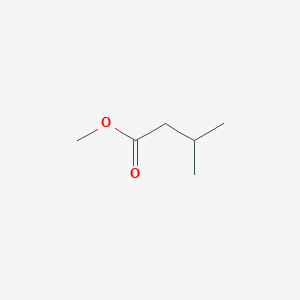

CC(C)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Record name | METHYL ISOVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060300 | |

| Record name | Butanoic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl isovalerate appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. May be slightly toxic by ingestion and inhalation. Used to make other chemicals., colourless liquid/herbaceous, fruity odour | |

| Record name | METHYL ISOVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/201/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

114.00 to 115.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble water | |

| Record name | Methyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/201/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.852-0.857 | |

| Record name | Methyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/201/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

556-24-1 | |

| Record name | METHYL ISOVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3948 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPS4788198 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl isovalerate?

A1: The molecular formula of this compound is C6H12O2, and its molecular weight is 116.16 g/mol.

Q2: Does this compound have any characteristic spectroscopic data?

A2: Yes, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). [, ]

Q3: Is this compound found in nature?

A3: Yes, it is a naturally occurring compound found in various fruits, including pineapples, strawberries, blueberries, and jackfruit. It contributes to their characteristic fruity aromas. [, , , , ]

Q4: How does this compound interact with insects?

A4: Research suggests that this compound acts as a semiochemical for certain insect species, meaning it mediates interactions between them. For example, it is a key attractant for the oriental fruit fly []. In the case of the warty hammer orchid (Drakaea livida), this compound, along with other pyrazines, acts as a sexual attractant for its thynnine wasp pollinators [, ]. Interestingly, a closely related orchid species, Caladenia barbarossa, also utilizes this compound as a semiochemical to attract its thynnine wasp pollinator []. This suggests a potential case of convergent evolution in these orchid species, highlighting the importance of this compound in their pollination strategy.

Q5: Are there any pest control applications for this compound?

A5: Research indicates that this compound, along with other volatile compounds from the bacterium Alcaligenes faecalis N1-4, exhibits antifungal activity against Aspergillus flavus and inhibits aflatoxin production in stored grains like groundnut, maize, rice, and soybean. This highlights its potential as a biocontrol agent for preventing fungal contamination and mycotoxin production in stored agricultural products [].

Q6: Can this compound be used to control the melon fly?

A6: Studies have shown that this compound, identified as a volatile component of the ridge gourd (Luffa acutangular), elicits both attractive and repellent effects on the melon fly (Bactrocera cucurbitae). This finding suggests its potential for developing attract-and-kill or repellent strategies for managing this agricultural pest [, ].

Q7: Does this compound have any role in food and flavor industries?

A7: Due to its pleasant fruity aroma, this compound is used as a flavoring agent in the food industry. It is particularly important for imparting characteristic notes to pineapple-flavored products. [, , ]

Q8: Are there any studies on the sensory perception of this compound?

A8: Yes, sensory studies have investigated the contribution of this compound to the aroma profile of different fruits. For instance, its presence has been linked to the "fruity" and "sweet" aroma of certain blueberry cultivars []. In red wines, while present, its concentration was found to be close to the odor threshold, suggesting a limited contribution to the overall aroma [].

Q9: How stable is this compound?

A9: The stability of this compound is dependent on storage conditions. Further research is needed to understand its stability in different formulations and environments.

Q10: What is known about the safety of this compound?

A10: While this compound is generally recognized as safe for use in food flavorings, further research, particularly regarding its long-term effects, is crucial to fully assess its safety profile. []

Q11: Is there any information available on the environmental impact of this compound?

A11: The research provided in the context does not delve into the environmental impact and degradation pathways of this compound. Dedicated studies are required to assess its potential environmental risks and develop strategies for its sustainable use. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.